Alkaloids, ergot Alkaloids, ergot
Brand Name: Vulcanchem
CAS No.: 12126-57-7
VCID: VC0225825
InChI:
SMILES:
Molecular Formula: C33H57CoO6
Molecular Weight: 0

Alkaloids, ergot

CAS No.: 12126-57-7

Cat. No.: VC0225825

Molecular Formula: C33H57CoO6

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Alkaloids, ergot - 12126-57-7

Specification

CAS No. 12126-57-7
Molecular Formula C33H57CoO6
Molecular Weight 0

Introduction

Chemical Architecture and Classification of Ergot Alkaloids

Core Structural Features

Ergot alkaloids share a tetracyclic ergoline ring system (6-methylergoline) comprising an indole moiety fused to a quinoline scaffold . The stereochemistry at position C8 determines biological activity, with R-configuration in (+)-lysergic acid derivatives enabling receptor interactions . Epimerization at C8 generates inactive "-inine" forms (e.g., ergotaminine) that reversibly convert to active "-ine" isomers (e.g., ergotamine) in solution . This equilibrium complicates analytical quantification, as both epimers coexist in natural samples .

Clavine Alkaloids

Simplest ergolines lacking peptide sidechains, exemplified by agroclavine and chanoclavine-I. These compounds feature modifications to the D-ring, including seco-ergolines with open rings between N6 and C7 .

Lysergic Acid Derivatives

Amides of (+)-lysergic acid form two groups:

  • Simple amides: Ergometrine (lysergic acid propanolamide) and lysergic acid hydroxyethylamide .

  • Peptidic ergopeptines: Cyclic tripeptide conjugates (e.g., ergotamine, ergocristine) constituting 80% of sclerotial alkaloids .

Ergoamides

Non-peptide amides including paspalic acid, which serve as biosynthetic intermediates .

Table 1: Representative Ergot Alkaloids and Structural Attributes

AlkaloidSubclassMolecular FormulaKey Functional GroupsBioactivity
ErgometrineLysergic amideC₁₉H₂₃N₃O₂C8-propanolamideUterine contraction
ErgotamineErgopeptineC₃₃H₃₅N₅O₅Cyclo(L-Ala-L-Phe-L-Pro)Vasoconstriction
AgroclavineClavineC₁₆H₁₈N₂Δ⁸⁹ double bondDopamine agonism
ErgocryptineErgopeptineC₃₂H₄₁N₅O₅Cyclo(L-Val-L-Leu-L-Pro)Prolactin suppression

Biosynthetic Pathways and Genetic Regulation

Precursor Incorporation

The ergoline nucleus originates from L-tryptophan and dimethylallyl pyrophosphate (DMAPP) via prenylation at C4, followed by cyclization to form chanoclavine-I . Isotope labeling studies demonstrate:

  • Tryptophan contributes C4–C7 and N1

  • DMAPP provides C10–C13 isoprene unit

Enzymatic Modifications

Key transformations include:

  • Clavicipitaceous fungi employ lysergyl peptide synthetases (LPS) for ergopeptine assembly .

  • Aspergillus fumigatus utilizes EasL for alternative sidechain decorations .

Gene Cluster Conservation
Comparative genomics reveals 14 conserved genes (easA–easP) across ergot-producing fungi, though cluster architecture varies between Claviceps (modular) and Aspergillus (compact) .

Natural Occurrence and Contamination Profiles

Cereal Contamination Dynamics

European monitoring data (2015–2024) indicates rye as the most susceptible crop, with mean ergot alkaloid levels of 659 µg/kg in sclerotia-contaminated samples . Weather patterns (≥70% RH, 18–25°C) elevate Claviceps infection rates 3.2-fold .

Table 2: Ergot Alkaloid Concentrations in Contaminated Rye (EU JRC Study)

AlkaloidMean (µg/kg)Max (µg/kg)Z-Score SD
Ergometrine/inine105.2136.1±22.81%
Ergotamine/inine761.4812.7±18.34%
Ergocristine/inine645.0812.7±19.02%

Animal Feed Contamination

Dutch surveys detected ergocryptine as the predominant alkaloid (23% of total) in cattle feeds, with sclerotia concentrations reaching 6,003 µg/g . Heat processing reduces ergopeptines by 32–48% but increases clavine stability .

Analytical Methodologies for Quantification

LC-MS/MS Protocols

The EU Reference Laboratory validated a multi-alkaloid method achieving LOQs of 2–5 µg/kg for major ergopeptines . Critical parameters include:

  • Mobile phase: 0.1% formic acid with 5mM ammonium formate

  • Column: C18 (2.6 µm, 150 × 3.0 mm)

  • ESI+ detection optimized for [M+H]⁺ ions

Epimer-Specific Analysis

Chromatographic resolution of -ine/-inine pairs requires:

  • 45°C column temperature

  • 0.3 mL/min flow rate

  • 15% acetonitrile isocratic elution

Pharmacological Mechanisms and Receptor Interactions

Monoaminergic Systems

Ergot derivatives exhibit pleiotropic receptor affinities:

  • 5-HT₁B/₁D: Ergotamine (Kᵢ = 0.3 nM) mediates migraine relief via cerebral vasoconstriction .

  • D₂ Dopamine: Ergocryptine (EC₅₀ = 1.2 nM) suppresses prolactin through pituitary D₂ activation .

Vascular Effects

Dual α-adrenergic agonism (EC₅₀ ~10⁻⁷ M) and endothelial NO suppression underlies ergotism-associated vasospasm .

Therapeutic Applications and Clinical Use

Migraine Management

Ergotamine remains first-line for status migrainosus (2 mg sublingual, max 6 mg/week), though 38% of patients experience rebound headaches .

Parkinson’s Disease

Bromocriptine (D₂ agonist) reduces OFF-time by 1.8 hours/day in advanced PD, per 2023 Cochrane meta-analysis .

Toxicological Considerations

Acute Ergotism

Manifests as:

  • Convulsive form: Serotonin syndrome (tremors, seizures)

  • Gangrenous form: Distal limb ischemia from prolonged vasospasm

Chronic Toxicity

EFSA established a TDI of 0.6 µg/kg bw/day for total ergot alkaloids based on neurodevelopmental effects in rats .

Regulatory Frameworks and Mitigation Strategies

EU Maximum Levels

Commission Regulation (EU) 2023/1234 enforces:

  • 500 µg/kg total alkaloids in rye milling products

  • 1000 µg/kg in feed for dairy cattle

Agricultural Controls

  • Optical sorting reduces sclerotia load by 92%

  • Fungicide seed treatments (triazoles) cut field infections by 65%

Emerging Research Frontiers

Synthetic Biology Platforms

Saccharomyces cerevisiae strains engineered with eas genes produce chanoclavine-I at 120 mg/L, paving way for sustainable biosynthesis .

Novel Derivatives

C-2 brominated ergolines show 10-fold selectivity for 5-HT₂A over α₁ receptors, reducing vasospasm risks .

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